molecular formula C11H7FOS B1324118 3-(2-Fluorobenzoyl)thiophene CAS No. 898771-27-2

3-(2-Fluorobenzoyl)thiophene

Cat. No.: B1324118
CAS No.: 898771-27-2
M. Wt: 206.24 g/mol
InChI Key: JKEDIIMTLOBKCV-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzoyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a 2-fluorobenzoyl group. This structure combines the electron-rich thiophene core with the electron-withdrawing fluorobenzoyl moiety, making it a subject of interest in materials science and medicinal chemistry. The compound’s molecular formula is C₁₄H₁₁FO₃S (molecular weight: 278.30 g/mol) . Its crystal structure derivatives, such as 3-[3-(2-fluorobenzoyl)thioureido]-propionic acid, have been resolved via X-ray diffraction, revealing intramolecular hydrogen bonding and planar configurations .

Properties

IUPAC Name

(2-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEDIIMTLOBKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CSC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641846
Record name (2-Fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-27-2
Record name (2-Fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(2-Fluorobenzoyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-fluorobenzoyl chloride with thiophene in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(2-Fluorobenzoyl)thiophene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Scientific Research Applications

3-(2-Fluorobenzoyl)thiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and light-emitting diodes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of advanced materials, such as conductive polymers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its anti-inflammatory effects could be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . In materials science, its conductive properties are due to the delocalization of electrons within the thiophene ring, facilitating charge transport .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The electronic and steric effects of substituents on the thiophene ring significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thiophene Derivatives
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Biological Activity Reference
3-(2-Fluorobenzoyl)thiophene 2-Fluorobenzoyl 278.30 Electron-withdrawing group; potential pharmacological activity inferred from analogues
5-(1,3-Dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene 2-Fluorobenzoyl + dioxolane 278.30 Enhanced solubility due to dioxolane; used in synthetic chemistry
1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea 2-Chlorobenzoyl + CF₃ 358.76 Melting point: 156–157°C; intramolecular N–H⋯S hydrogen bonds
3-(4-Methylphenyl)thiophene 4-Methylphenyl 174.26 Electron-donating methyl group; used in organic electronics

Key Observations:

  • Electron Effects: The 2-fluorobenzoyl group in this compound is strongly electron-withdrawing, reducing the thiophene ring’s electron density compared to electron-donating groups (e.g., methyl in 3-(4-methylphenyl)thiophene) . This property may enhance reactivity in electrophilic substitutions or polymerizations .
  • Halogen Impact: Replacing fluorine with chlorine (e.g., in 1-(2-chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea) increases molecular weight and alters intermolecular interactions, as seen in higher melting points .

Physicochemical Properties

  • Crystallinity: Derivatives like 3-[3-(2-fluorobenzoyl)thioureido]-propionic acid exhibit planar configurations stabilized by intramolecular hydrogen bonds (N–H⋯O), which are critical for crystal packing .
  • Solubility: The addition of polar groups (e.g., dioxolane in 5-(1,3-dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene) improves solubility in organic solvents, a trait advantageous for synthetic applications .

Biological Activity

3-(2-Fluorobenzoyl)thiophene is a thiophene derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a fluorobenzoyl group, exhibits various mechanisms of action and interactions with biological systems. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Target Interactions
this compound interacts with several biological targets, primarily through its electrophilic nature. It has been shown to inhibit enzymes such as histone deacetylases (HDACs) and sphingosine-1-phosphate (S1P) receptors, which play crucial roles in cellular signaling and gene regulation.

Biochemical Pathways
The compound influences multiple biochemical pathways, affecting processes like cell proliferation, apoptosis, and inflammation. Its interactions can lead to significant changes in gene expression and chromatin structure due to HDAC inhibition.

Biological Effects

Cellular Effects
Research indicates that this compound exhibits anticancer, anti-inflammatory, and antimicrobial properties. For instance, in vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines while also modulating inflammatory responses.

Dosage and Temporal Effects
The biological effects of this compound are dose-dependent. Lower doses may promote beneficial effects such as reduced inflammation or enhanced apoptosis in cancer cells, while higher doses could lead to cytotoxicity. Additionally, the temporal dynamics of its effects can vary based on stability and degradation under experimental conditions.

Case Studies

  • Anticancer Activity
    A study examining the effects of this compound on breast cancer cell lines showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The mechanism was linked to the compound's ability to alter histone acetylation patterns.
  • Anti-inflammatory Properties
    Another investigation highlighted the compound's potential in reducing pro-inflammatory cytokine production in macrophages. This suggests its utility in treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other thiophene derivatives:

Compound NameStructural FeatureBiological Activity
3-(2-Chlorobenzoyl)thiopheneChlorine instead of FluorineSimilar anticancer properties but less effective due to lower lipophilicity
3-(2-Methylbenzoyl)thiopheneMethyl groupExhibits moderate antimicrobial activity
3-(2-Nitrobenzoyl)thiopheneNitro groupIncreased electrophilicity but higher cytotoxicity

The presence of the fluorine atom in this compound enhances its stability and lipophilicity compared to its non-fluorinated counterparts, potentially increasing its bioavailability and therapeutic efficacy.

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